Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate
Overview
Description
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C12H18N2O4 . It is a slightly pale yellow to yellow crystal or powder .
Synthesis Analysis
The synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be achieved via the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with a saturated ammonium chloride solution .Molecular Structure Analysis
The molecular structure of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be represented by the InChI code: 1S/C12H18N2O4/c1-4-7-8-13-9(11(15)17-5-2)10(14-8)12(16)18-6-3/h4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate has a molecular weight of 254.28 . The physical form is a slightly pale yellow to yellow crystal or powder .Scientific Research Applications
Synthesis and Chemical Reactions
Improved Synthesis Techniques
This compound serves as an intermediate in the synthesis of olmesartan, highlighting advancements in synthesis methods for pharmaceutical precursors (X. Wen, Xinhong Yu, & J. Tang, 2006).
Nucleoside Analogues
Research demonstrates its utility in the synthesis of nucleoside analogues, showcasing the compound's versatility in creating biologically relevant molecules (P. Wyss, P. Schönholzer, & W. Arnold, 1980).
Coordination Polymers and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs)
The compound has been used in constructing zinc(II) supramolecules, revealing its potential in the development of new materials with specific chemical and physical properties (Y. Sang, Xue-Song Lin, Wei-dong Sun, & S. Yang, 2011).
Novel d10-Metal Compounds
It contributes to the synthesis of novel d10-metal–imidazole-4,5-dicarboxylate compounds, which are explored for their structure diversities and photoluminescence properties, indicating potential applications in sensing and light-emitting devices (Q. Zhai, Rongqing Zeng, Shu’ni Li, Yucheng Jiang, & Mancheng Hu, 2013).
Luminescence Sensing
Sensing of Benzaldehyde
Research into lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives has shown potential in fluorescence sensing of benzaldehyde and its derivatives, suggesting applications in chemical sensing and environmental monitoring (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).
Safety And Hazards
properties
IUPAC Name |
diethyl 1-methyl-2-propylimidazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-8-9-14-10(12(16)18-6-2)11(15(9)4)13(17)19-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHBPFSMHYLVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1C)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146928 | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-2-propyl-, 4,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate | |
CAS RN |
1355334-81-4 | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-2-propyl-, 4,5-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-2-propyl-, 4,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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